molecular formula C15H21BrN2O2 B3842315 3-bromo-N'-octanoylbenzohydrazide

3-bromo-N'-octanoylbenzohydrazide

Cat. No.: B3842315
M. Wt: 341.24 g/mol
InChI Key: LZXVDRNYGUVRGQ-UHFFFAOYSA-N
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Description

3-Bromo-N'-octanoylbenzohydrazide is a synthetic diacylhydrazine derivative supplied as a high-purity compound for research and development purposes. Diacylhydrazines are a significant class of non-steroidal ecdysone agonists known for their insecticidal activity by inducing precocious molting in susceptible insects . This compound features a 3-bromobenzohydrazide moiety linked to an octanoyl chain, a structure designed to explore structure-activity relationships within this bioactive class. Researchers can utilize this chemical to investigate its potential effects on insect growth regulation, particularly against lepidopteran pests . The mechanism of action for diacylhydrazines like tebufenozide involves mimicking the natural insect molting hormone 20-hydroxyecdysone, leading to uncontrolled molting processes and ultimately insect death . The structural motif of 3-bromobenzohydrazide is also found in various Schiff base compounds, which are frequently studied for their diverse biological activities, including antimicrobial and antiproliferative properties . This product is intended for laboratory research use only and is not classified as a drug, antibiotic, or pesticide for commercial use. It is strictly for in-vitro testing and non-clinical studies. Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-N'-octanoylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-2-3-4-5-6-10-14(19)17-18-15(20)12-8-7-9-13(16)11-12/h7-9,11H,2-6,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXVDRNYGUVRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Antifungal Activity

Compounds with halogenated hydroxybenzylidene substituents (e.g., D0 and BHBM) demonstrate potent in vitro and in vivo antifungal activity. For example, D0 (3-bromo-N’-(3-bromo-4-hydroxybenzylidene)benzohydrazide) shows IC₅₀ values of 0.5–2.0 µg/mL against C. neoformans and additive effects with amphotericin B . In contrast, non-halogenated derivatives like 3-bromo-N’-(4-hydroxybenzylidene)benzohydrazide lack significant antifungal activity, highlighting the critical role of bromine atoms in enhancing potency .

Antimicrobial Activity

Nitro-substituted derivatives, such as 3-bromo-N’-(2-chloro-5-nitrobenzylidene)benzohydrazide, exhibit broad-spectrum antimicrobial activity. The electron-withdrawing nitro group enhances electrophilicity, improving interactions with bacterial enzymes. Ortho-nitro substitution (e.g., 2-chloro-5-nitrobenzylidene) results in higher activity compared to para-nitro derivatives due to improved steric and electronic complementarity with microbial targets .

Physicochemical and Structural Comparisons

Table 2: Substituent Effects on Physicochemical Properties

Substituent Type Example Compound logP* Hydrogen Bonding Crystal System
Hydroxybenzylidene 3-Bromo-N’-(4-hydroxybenzylidene) 3.2 Intramolecular O–H⋯N Monoclinic (P2₁/c)
Nitrobenzylidene 3-Bromo-N’-(4-nitrobenzylidene) 3.8 Intermolecular N–H⋯O Monoclinic (P2₁/c)
Halogenated benzylidene D0 (3-bromo-4-hydroxybenzylidene) 4.1 N–H⋯Br and O–H⋯O N/A
Heterocyclic (indole) 3-Bromo-N’-(5-nitro-2-oxoindol-3-yl) 2.9 N–H⋯O (indole carbonyl) N/A

*Estimated logP values based on substituent contributions.

Electronic Effects

Electron-withdrawing groups (e.g., –NO₂, –Br) shorten C=O and C–N bond lengths in the hydrazone linkage, increasing electrophilicity and reactivity. For example, 3-bromo-N’-(2-chloro-5-nitrobenzylidene)benzohydrazide has a C=O bond length of 1.224 Å, compared to 1.231 Å in methyl-substituted analogs . This enhances interactions with biological targets, such as fungal membrane proteins or bacterial enzymes.

Hydrogen Bonding and Crystal Packing

Compounds with hydroxyl or nitro groups form extensive hydrogen-bonding networks. For instance, 3-bromo-N’-(2-chloro-5-nitrobenzylidene)benzohydrazide forms 1D chains via N–H⋯O/N interactions, while 3-bromo-N’-(4-hydroxybenzylidene)benzohydrazide adopts a non-planar conformation stabilized by O–H⋯N bonds . These interactions improve thermal stability and solubility in polar solvents.

Q & A

Q. What are the common synthesis routes for 3-bromo-N'-octanoylbenzohydrazide and its derivatives?

The synthesis typically involves hydrazinolysis of brominated aromatic precursors or nucleophilic substitution reactions to introduce functional groups. For example:

  • Hydrazinolysis : Reacting brominated benzoic acid derivatives with hydrazine hydrate under reflux conditions to form the hydrazide backbone .
  • Schiff base formation : Condensation of the hydrazide with carbonyl-containing compounds (e.g., aldehydes or ketones) in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) .
  • Derivatization : Substituting the octanoyl chain with other acyl groups to modulate solubility or bioactivity .
MethodKey ReagentsConditionsYield (%)Reference
HydrazinolysisBrominated benzoic acid, hydrazine hydrateReflux, 6–8 hrs60–75
Schiff base condensationAldehyde derivatives, ethanolRT, 4–6 hrs70–85

Q. How is the crystal structure of this compound determined?

Q. How do researchers address contradictions in bioactivity data among derivatives?

Discrepancies in biological activity (e.g., anticancer vs. antimicrobial effects) often arise from:

  • Structural variations : Substituents like halogen atoms (Br, Cl) or methoxy groups alter electronic properties and binding affinity .
  • Assay conditions : Differences in cell lines, concentration ranges, or incubation times. For example, 3-bromo-N'-(4-hydroxybenzylidene) derivatives show mTOR inhibition in HeLa cells but not in MCF-7 .
  • Solubility limitations : Hydrophobic derivatives may aggregate in aqueous media, reducing apparent activity. Using co-solvents (e.g., DMSO ≤1%) mitigates this .

Q. What experimental design challenges arise in studying hydrogen bonding networks, and how are they resolved?

Challenges include:

  • Disorder in crystal lattices : High thermal motion or solvent molecules can obscure hydrogen bonds. Low-temperature data collection (e.g., 100 K) improves resolution .
  • Weak interactions : Van der Waals or π-π stacking may dominate. Topology analysis (e.g., Hirshfeld surfaces) quantifies interaction contributions .
  • Polymorphism : Multiple crystal forms can coexist. Slowing crystallization (e.g., diffusion methods) isolates pure phases .

Q. How are computational methods applied to predict interaction mechanisms with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding poses of this compound with enzymes (e.g., serine palmitoyltransferase). The bromine atom often occupies hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity with bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) enhance antifungal potency .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, identifying key residues for mutagenesis studies .

Methodological Considerations

  • Spectroscopic characterization : Use IR to confirm hydrazide C=O stretches (~1650 cm⁻¹) and NMR to resolve bromine-induced deshielding in aromatic protons .
  • Bioactivity assays : Standardize protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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